1-Allyl-2-(4-bromo-phenyl)-piperidine
Overview
Description
1-Allyl-2-(4-bromo-phenyl)-piperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound features an allyl group attached to the first carbon and a 4-bromo-phenyl group attached to the second carbon of the piperidine ring.
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: One common synthetic route involves the alkylation of piperidine with allyl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction typically proceeds via nucleophilic substitution.
Bromination Reaction: Another method involves the bromination of 1-allylpiperidine using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Oxidation: 1-Allyl-2-(4-bromo-phenyl)-piperidine can undergo oxidation reactions to form various oxidized products, such as aldehydes or ketones, using oxidizing agents like chromium(VI) oxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, such as cyanide (CN-) or azide (N3-).
Common Reagents and Conditions:
Oxidation: CrO3, KMnO4, acidic conditions
Reduction: LiAlH4, ether solvent
Substitution: NaCN, NaN3, polar aprotic solvents
Major Products Formed:
Oxidation: Allyl-2-(4-bromo-phenyl)-piperidine aldehyde or ketone
Reduction: this compound amine derivatives
Substitution: Nitriles or azides
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a ligand in biological studies to understand receptor-ligand interactions.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-Allyl-2-(4-bromo-phenyl)-piperidine exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system or industrial application.
Comparison with Similar Compounds
1-Allyl-2-(4-bromo-phenyl)-piperidine is unique due to its specific structural features, such as the presence of the allyl group and the bromo-substituted phenyl ring. Similar compounds include:
1-Allyl-2-(4-chloro-phenyl)-piperidine
1-Allyl-2-(4-methyl-phenyl)-piperidine
1-Allyl-2-(4-nitro-phenyl)-piperidine
These compounds differ in the nature of the substituent on the phenyl ring, which can significantly affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-prop-2-enylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN/c1-2-10-16-11-4-3-5-14(16)12-6-8-13(15)9-7-12/h2,6-9,14H,1,3-5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWNXELTZSYGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCCC1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693064 | |
Record name | 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-86-2 | |
Record name | 2-(4-Bromophenyl)-1-(2-propen-1-yl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885274-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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